5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine
Description
5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 2-amine group, a dimethylamine substituent at position 2, a 1-methylpiperidin-4-yl group at position 4, and an iodine atom at position 5 of the pyrimidine ring. Key physicochemical properties include:
- LogP: 2.85 (indicative of moderate lipophilicity)
- LogD (pH 7.4): 2.83 (suggests favorable membrane permeability)
- Hydrogen bond acceptors/donors: 4/0 (enhances bioavailability by reducing polar surface area)
- The 1-methylpiperidin-4-yl group contributes to solubility and conformational flexibility.
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(3)7-5-9/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBZFSRMBBUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of protein kinases. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHIN
- Molecular Weight : 346.21 g/mol
- CAS Number : Not specified in the sources but can be derived from chemical databases.
The compound is primarily recognized for its role as a selective inhibitor of certain protein kinases, specifically IKKε (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). These kinases are involved in various signaling pathways that mediate inflammatory responses and immune system regulation. Inhibition of these kinases can potentially lead to therapeutic effects in diseases characterized by aberrant inflammatory processes.
In Vitro Studies
- Kinase Inhibition :
- Cytotoxicity :
In Vivo Studies
- Anti-inflammatory Effects :
- Animal models have been utilized to assess the anti-inflammatory properties of this compound. In a rat model of adjuvant arthritis, compounds structurally related to this compound exhibited significant reductions in inflammation markers, suggesting potential therapeutic applications in chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Inflammatory Disease Model
In a controlled study involving rats with induced arthritis, treatment with this compound led to a marked decrease in paw swelling and serum cytokine levels. This suggests that the compound not only inhibits specific kinases but also modulates the broader inflammatory response .
Case Study 2: Cancer Research
A related study explored the compound's potential in cancer therapy by assessing its effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Pyrimidine Core
Position 2 (Amine Group)
- Target compound : N,N-dimethylamine.
- Analog 1 : N-Methyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2c) replaces dimethylamine with a single methyl group and introduces a nitro-triazole moiety. This modification increases hydrogen-bonding capacity (LogP: ~2.3) but reduces steric bulk .
Position 4 (Piperidine/Sulfonyl Modifications)
- Target compound : 1-Methylpiperidin-4-yl group.
Position 5 (Halogen vs. Functional Groups)
- Target compound : Iodo substituent.
- Analog 4: 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine uses chlorine and a phenethyl group, improving methionine aminopeptidase inhibition (IC50: <1 µM) but reducing halogen-mediated binding .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (2c) | Analog 2 (CDK4/6 inhibitor) | Analog 3 (Sulfonyl derivative) |
|---|---|---|---|---|
| LogP | 2.85 | 2.3 | 3.1 | 3.1 |
| Hydrogen Bond Acceptors | 4 | 7 | 6 | 5 |
| Rotatable Bonds | 2 | 3 | 4 | 3 |
| Polar Surface Area (Ų) | 32.26 | 78.5 | 65.3 | 58.9 |
- The target compound’s lower polar surface area and moderate LogP suggest superior blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., sulfonyl or nitro-triazole groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
